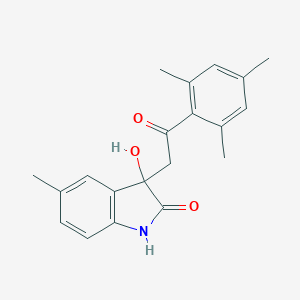
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MI-2, and it is a potent inhibitor of the menin-MLL interaction, which is a protein-protein interaction that plays a crucial role in the development of acute leukemia.
Mecanismo De Acción
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one inhibits the menin-MLL interaction by binding to the menin protein. The menin protein is a transcriptional regulator that interacts with the mixed lineage leukemia (MLL) protein to regulate gene expression. Inhibition of the menin-MLL interaction by 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one disrupts the normal gene expression patterns, leading to cell death in leukemia cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one have been extensively studied. In addition to its potential applications in the treatment of acute leukemia, this compound has also been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is its potency and specificity. This compound is a potent inhibitor of the menin-MLL interaction, and it has been shown to be highly specific for this interaction. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one. One of the most significant areas of research is the development of more potent and selective inhibitors of the menin-MLL interaction. Another area of research is the investigation of the potential applications of this compound in other diseases, such as solid tumors and inflammatory diseases. Additionally, the development of more efficient synthesis methods for this compound could also be a significant area of research.
Métodos De Síntesis
The synthesis of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 5-methylisatin with mesityl oxide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with ethyl pyruvate in the presence of a base to form the desired compound.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of acute leukemia. The menin-MLL interaction plays a crucial role in the development of acute leukemia, and inhibition of this interaction by 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to be a promising therapeutic strategy.
Propiedades
Nombre del producto |
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C20H21NO3/c1-11-5-6-16-15(9-11)20(24,19(23)21-16)10-17(22)18-13(3)7-12(2)8-14(18)4/h5-9,24H,10H2,1-4H3,(H,21,23) |
Clave InChI |
IAHOGGJABVHDFP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3C)C)C)O |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214592.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214594.png)
![5-bromo-1-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214595.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214596.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214598.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214599.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214600.png)
![5-bromo-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214601.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214604.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214608.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214611.png)
![4-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)butanenitrile](/img/structure/B214613.png)
![4-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214614.png)